4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
Description
The compound 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a piperazine moiety at position 5. The piperazine is further functionalized with a (3-methyl-1,2-oxazol-5-yl)methyl group.
Properties
IUPAC Name |
5-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13-10-15(24-21-13)12-22-6-8-23(9-7-22)17-11-16(18(3,4)5)19-14(2)20-17/h10-11H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPAEQAIAUCKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activities of this compound are linked to its structural components, particularly the piperazine and oxazole moieties, which are known for their pharmacological significance.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperazine have shown effectiveness against various bacterial strains. In a study evaluating piperazine derivatives, compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess comparable activities .
2. Enzyme Inhibition
This compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. Compounds bearing similar functional groups have shown significant inhibition of these enzymes, with some exhibiting IC50 values in the low micromolar range. For example, related compounds demonstrated strong inhibitory activity against urease, which is crucial for treating conditions like urea-splitting infections .
The biological activity is primarily attributed to the interaction of the compound with specific biological targets:
- Enzyme Binding: The piperazine ring facilitates binding to enzyme active sites, enhancing inhibitory effects.
- Antimicrobial Mechanisms: Compounds with oxazole rings disrupt bacterial cell wall synthesis or function as metabolic inhibitors.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Case Study 1: Antibacterial Screening
In a recent study involving synthesized piperazine derivatives, several compounds were tested for antibacterial activity. Among these, one derivative exhibited an IC50 value of 2.14 µM against Bacillus subtilis, indicating strong antibacterial potential .
Case Study 2: Enzyme Inhibition
Another study focused on urease inhibitors highlighted that certain oxazole-containing compounds achieved IC50 values as low as 0.63 µM. This suggests that this compound may similarly inhibit urease effectively .
Comparative Biological Activities
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Piperazine Derivative A | Antibacterial (Bacillus subtilis) | 2.14 |
| Piperazine Derivative B | Urease Inhibition | 0.63 |
| Related Oxazole Compound | Acetylcholinesterase Inhibition | 1.21 |
Comparison with Similar Compounds
Target Compound
- Core : Pyrimidine.
- Substituents: Position 4: tert-butyl (lipophilic bulk). Position 2: Methyl (moderate steric hindrance).
Analog 1: Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Core : Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system).
- Substituents :
- Position 2: 1,3-Benzodioxol-5-yl (electron-rich aromatic group).
- Position 7: Variably substituted piperazine (e.g., 4-methyl, (3R)-3-methyl, or (3R,5S)-3,5-dimethyl).
- Significance : The benzodioxolyl group enhances aromatic interactions, while methyl groups on piperazine modulate steric and electronic properties for target binding .
Analog 3: Enamine Building Block ()
- Core : Pyrimidine.
- Substituents :
- Position 4: Cyclobutyl (smaller lipophilic group vs. tert-butyl).
- Position 6: Piperazine linked to (3-methyl-1,2,4-oxadiazol-5-yl)methyl.
- Key Difference : Oxadiazole (1,2,4-oxadiazole) replaces oxazole, altering electronic properties and hydrogen-bonding capacity .
Piperazine Substituent Variations
Functional Group Impact on Properties
- tert-Butyl vs.
- Oxazole vs. Oxadiazole : The 1,2-oxazole in the target compound offers a hydrogen-bond acceptor (N), while 1,2,4-oxadiazole provides two N atoms, enhancing binding affinity in some kinase targets .
- Benzodioxolyl vs. Methyl : The benzodioxolyl group in pyrido[1,2-a]pyrimidin-4-one derivatives may improve CNS penetration due to its planar aromatic structure .
Research Findings and Patent Insights
- Anti-Inflammatory Potential: highlights a related oxazole-containing compound (MZO-2) with in vivo anti-inflammatory activity, supporting the therapeutic viability of this structural class .
- Patent Trends: European patents () emphasize piperazine-thienopyrimidine hybrids for oncology, indicating that the target compound’s piperazine-pyrimidine framework aligns with current drug discovery efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
